N-carbamoylglycylhistidine
Description
N-Carbamoylglycylhistidine is a modified dipeptide comprising glycine and histidine residues linked via a peptide bond, with a carbamoyl (-CONH₂) group substituted at the glycine nitrogen. This structural modification confers unique physicochemical properties, such as enhanced polarity and hydrogen-bonding capacity, which influence its biological interactions. The carbamoyl group may enhance stability against proteolytic degradation compared to unmodified glycine derivatives, making it relevant in medicinal chemistry and peptide-based drug design.
Properties
Molecular Formula |
C9H13N5O4 |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
2-[[2-(carbamoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C9H13N5O4/c10-9(18)12-3-7(15)14-6(8(16)17)1-5-2-11-4-13-5/h2,4,6H,1,3H2,(H,11,13)(H,14,15)(H,16,17)(H3,10,12,18) |
InChI Key |
RNOHOHHBGLHDBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamoylglycylhistidine typically involves the reaction of glycylhistidine with a carbamoylating agent. One common method is the use of carbonyldiimidazole as a carbamoylating agent under mild conditions. The reaction is carried out in an organic solvent such as dimethylformamide at room temperature, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-carbamoylglycylhistidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Various nucleophiles in organic solvents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-carbamoylglycylhistidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a model compound for understanding protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: this compound is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-carbamoylglycylhistidine involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Properties of N-Carbamoylglycylhistidine and Analogues
Functional Group Analysis
- Its imidazole ring (from histidine) may participate in pH-dependent interactions, similar to histidine-containing enzyme active sites.
- N-Benzyl-N-(carboxymethyl)glycyl-L-histidine : The benzyl and carboxymethyl groups increase lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility. This contrasts with the polar carbamoyl group in the target compound.
- N-Formylglycine : The formyl (-CHO) group is smaller and less polar than carbamoyl, making it more reactive in glycation processes but less stable in physiological conditions.
Research Findings and Data Gaps
- Structural Insights : The crystal structure of N-benzyl-N-(carboxymethyl)glycyl-L-histidine () reveals a folded conformation stabilized by intramolecular hydrogen bonds, a feature that may be shared with this compound.
- Synthetic Challenges : Unlike N-formylglycine (easily synthesized via formylation ), this compound may require protective group strategies to prevent side reactions during carbamoylation.
- Data Limitations : Direct experimental data on this compound’s bioactivity and pharmacokinetics are absent in the provided evidence, necessitating further studies to validate inferred properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
